molecular formula C11H18ClNO B1326501 (2-Sec-butoxybenzyl)amine hydrochloride CAS No. 1158582-19-4

(2-Sec-butoxybenzyl)amine hydrochloride

Cat. No. B1326501
CAS RN: 1158582-19-4
M. Wt: 215.72 g/mol
InChI Key: BDVZYMDAJDRQST-UHFFFAOYSA-N
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Description

“(2-Sec-butoxybenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158582-19-4 . Its molecular weight is 215.72 and its IUPAC name is (2-sec-butoxyphenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-3-9(2)13-11-7-5-4-6-10(11)8-12;/h4-7,9H,3,8,12H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.72 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Oxidation and Antioxidants Studies

  • Studies on the oxidation of aromatic secondary amines, including derivatives similar to (2-Sec-butoxybenzyl)amine, reveal insights into the formation of oxidation products relevant to the rubber industry and potential antioxidant applications (Rapta et al., 2009).

Antineoplastic Agent Synthesis

  • The synthesis and evaluation of compounds structurally related to (2-Sec-butoxybenzyl)amine for their antineoplastic properties have been reported, highlighting their potential in cancer therapy (Pettit et al., 2003).

Catalytic Reactions and Hydrodechlorination

  • Innovative methods for N-debenzylation of benzylamines, a process directly relevant to the handling and transformation of (2-Sec-butoxybenzyl)amine hydrochloride, have been developed, demonstrating efficient and selective catalytic reactions (Cheng et al., 2009).

Transfer Hydrogenation Processes

  • Manganese-catalyzed transfer hydrogenation of nitriles using alcohols as hydrogen sources has been explored, with the methodology being potentially applicable to the synthesis and modification of this compound derivatives (Garduño et al., 2019).

Protective Groups in Peptide Synthesis

  • The evaluation of protective groups for amino acids and peptides, with relevance to the stability and reactivity of amine functionalities in molecules like this compound, has been conducted to optimize synthesis protocols (Muttenthaler et al., 2010).

Electrochemical Oxidative Amination

  • Electrochemically initiated oxidative amination of benzoxazoles, demonstrating novel approaches to amination reactions that could be applied to or inspired by the chemistry of this compound (Gao et al., 2014).

Safety and Hazards

“(2-Sec-butoxybenzyl)amine hydrochloride” is labeled as an irritant . More detailed safety and hazard information is not available in the current literature.

properties

IUPAC Name

(2-butan-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-7-5-4-6-10(11)8-12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVZYMDAJDRQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648541
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158582-19-4
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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